2-Chloro-1-(furan-2-yl)propan-1-one

Lipophilicity ADME Permeability

Problem: Sourcing a furan-bearing α-chloroketone with balanced electrophilicity and controlled reactivity for SAR studies. Solution: 2-Chloro-1-(furan-2-yl)propan-1-one (≥98%) enables selective mono-alkylation, Feist-Benary bifuran synthesis, and Diels-Alder cycloaddition without the over-reactivity of bromo analogues. • Controlled Cl leaving group avoids hydrolysis/over-alkylation. • Furan diene permits orthogonal [4+2] chemistry. • GHS07 irritant classification reduces handling overhead vs. corrosive homologues. • Reliable supply with consistent purity for parallel library synthesis.

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 106430-52-8
Cat. No. B020032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(furan-2-yl)propan-1-one
CAS106430-52-8
Synonyms1-Propanone, 2-chloro-1-(2-furanyl)- (9CI)
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CO1)Cl
InChIInChI=1S/C7H7ClO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3
InChIKeySECAUKYYYLEWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(furan-2-yl)propan-1-one: Physicochemical and Structural Profile


2-Chloro-1-(furan-2-yl)propan-1-one (CAS 106430-52-8) is an α-chloroketone bearing a furan heterocycle at the carbonyl terminus, with the molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g·mol⁻¹ . The compound is classified as a halogenated furylpropanone building block and is supplied as a high-purity intermediate (≥98%) for advanced organic synthesis and medicinal chemistry research . Its structure combines an electrophilic α-chloro carbonyl centre with an electron-rich furan ring, yielding a LogP of 1.70 (calculated), a density of 1.2±0.1 g·cm⁻³, and a boiling point of 229.1±15.0 °C at 760 mmHg . GHS classification categorises it as harmful if swallowed (H302), a skin irritant (H315), an eye irritant (H319), and a respiratory irritant (H335) .

Generic Substitution Limitations for 2-Chloro-1-(furan-2-yl)propan-1-one


Within the α-haloketone and furan-based building block space, compounds that appear structurally proximal—such as the non-halogenated 1-(furan-2-yl)propan-1-one, the bromo analogue 2-bromo-1-(furan-2-yl)propan-1-one, or the thiophene isostere 2-chloro-1-(thiophen-2-yl)propan-1-one—differ markedly in lipophilicity, electrophilicity, leaving-group potential, and heterocycle electronics . These differences translate into non-interchangeable reactivity in nucleophilic displacement, cross-coupling, and cyclocondensation steps, as well as divergent ADME and toxicity profiles when the scaffold is advanced into bioactive molecules . Direct procurement of the chlorine-furan combination is therefore required when the synthetic route or structure-activity relationship (SAR) study demands the specific balance of moderate electrophilicity, furan-driven π-character, and a LogP near 1.7 .

2-Chloro-1-(furan-2-yl)propan-1-one: Differentiation Evidence vs. Analogs


Lipophilicity vs. Non-Halogenated Parent

The target compound exhibits a calculated LogP of 1.70, representing a 0.41 log-unit increase over the non-halogenated analogue 1-(furan-2-yl)propan-1-one, which has a LogP of 1.29 . This difference corresponds to an approximately 2.6-fold higher theoretical octanol-water partition coefficient, indicative of markedly greater membrane permeability potential while remaining within the favourable drug-like range (LogP <5) .

Lipophilicity ADME Permeability

Chloro vs. Bromo Leaving-Group Reactivity

The chlorine atom in 2-chloro-1-(furan-2-yl)propan-1-one serves as a moderate leaving group, offering controlled reactivity in nucleophilic displacement reactions relative to the bromo analogue 2-bromo-1-(furan-2-yl)propan-1-one . Bromide is a superior leaving group (pKa of conjugate acid HBr ≈ -9 vs. HCl ≈ -7), which renders the bromo analogue approximately 10–100 fold more reactive in Sₙ2 and Sₙ1-type displacements under identical conditions . This heightened reactivity of the bromo analogue frequently leads to premature hydrolysis, lower isolated yields in multi-step sequences, and greater difficulty in purification .

Electrophilicity Nucleophilic Substitution Leaving Group

Furan vs. Thiophene Electronic/Steric Profile

Replacement of the furan oxygen with sulfur yields 2-chloro-1-(thiophen-2-yl)propan-1-one (CAS 329076-92-8), which exhibits a higher LogP of 1.78 (+0.08 units vs. furan derivative), a higher density of 1.3 g·cm⁻³, and a substantially higher boiling point of 269.5 °C (Δ = +40.4 °C) . These differences arise from sulfur's larger atomic radius and lower electronegativity, which alter ring electronics, polarisability, and intermolecular interactions . Importantly, the furan ring retains Diels-Alder diene reactivity that is absent in thiophene, enabling orthogonal synthetic transformations (e.g., [4+2] cycloadditions) not accessible with the sulfur isostere .

Bioisosterism Heterocycle Electronics Diels-Alder Reactivity

Safety: Irritant vs. Corrosive Hazard

The one-carbon shorter homologue 2-chloro-1-(furan-2-yl)ethan-1-one (CAS 55984-17-3) carries a GHS05 'Corrosive' hazard (H314: causes severe skin burns and eye damage), whereas 2-chloro-1-(furan-2-yl)propan-1-one is classified only as GHS07 'Harmful/Irritant' (H315: causes skin irritation; H319: causes serious eye irritation) . The ethanone homologue exhibits 100% incidence of H314 classification per harmonised GHS criteria, in contrast to the propan-1-one target which lacks any corrosive classification . This regulatory distinction directly affects permissible handling protocols, required PPE, and shipping classification .

Toxicity GHS Classification Handling Safety

Feist-Benary Cyclocondensation to Bifurans

α-Chloroketones bearing a heteroaroyl group, such as 2-chloro-1-(furan-2-yl)propan-1-one, are privileged substrates for the Feist-Benary furan synthesis and related cyclocondensation reactions with β-dicarbonyl compounds . The target compound's specific substitution pattern (furan-2-yl carbonyl + α-chloro) distinguishes it from simpler α-chloroaryl ketones (e.g., 2-chloro-1-phenylpropan-1-one) because the product furan ring derived from the target compound generates a bifuran scaffold—two electronically coupled furan units—rather than a phenyl-furan hybrid . Bifuran motifs are valued in materials chemistry (conducting polymers) and medicinal chemistry (kinase inhibitor scaffolds) for their extended π-conjugation and multiple hydrogen-bond acceptor sites .

Feist-Benary Synthesis Furan Synthesis Cyclocondensation

Fsp³: 3D Character vs. Flat Aromatics

The target compound possesses an Fsp³ value of 0.286, reflecting one sp³-hybridised carbon (the α-chloro chiral centre) out of seven total carbons . The non-halogenated analogue 1-(furan-2-yl)propan-1-one has a nearly identical Fsp³ of 0.285, but lacks the synthetic handle (C–Cl bond) for further diversification at the α-position . In contrast, fully aromatic furan building blocks such as 2-acetylfuran (Fsp³ = 0.0) or furan-2-carbaldehyde (Fsp³ = 0.0) offer no tetrahedral character . Increasing Fsp³ has been correlated with improved clinical success rates in drug discovery, as higher three-dimensionality reduces promiscuous binding and enhances solubility .

Molecular Complexity Fsp3 Drug-Likeness

2-Chloro-1-(furan-2-yl)propan-1-one: Application Scenarios


Feist-Benary: Bifuran Kinase Inhibitor Scaffolds

Utilise 2-chloro-1-(furan-2-yl)propan-1-one as the α-haloketone component in Feist-Benary reactions with β-ketoesters to generate 2,5-disubstituted furans bearing a 2-furyl substituent at the 5-position. This transformation yields bifuran scaffolds with extended π-conjugation—motifs that are inaccessible from phenyl-substituted α-chloroketones and are privileged in kinase inhibitor programmes for their hydrogen-bond acceptor capacity and conformational rigidity . The moderate LogP of 1.70 helps maintain drug-like physicochemical space in the resulting products .

Controlled Reactivity for Amine/Thiol Conjugation

Employ the target compound where selective mono-alkylation of nucleophiles (amines, thiols, thiolates) is required. The chloride leaving group provides sufficient reactivity for displacement under mild conditions (e.g., K₂CO₃ in DMF at 25–60 °C) without the competing hydrolysis and over-alkylation issues observed with the corresponding bromo analogue . This controlled reactivity profile directly supports parallel library synthesis and scale-up of hits where chemoselectivity is critical .

Diels-Alder Cycloaddition for Polycyclic Diversification

Leverage the furan ring's diene character to conduct [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleimides, acrylates), generating 7-oxabicyclo[2.2.1]heptene intermediates that can be further functionalised via the α-chloro ketone moiety. This orthogonal reactivity is not available with the thiophene isostere, making 2-chloro-1-(furan-2-yl)propan-1-one the required procurement choice when both diene cycloaddition and nucleophilic displacement steps are planned in the same synthetic sequence .

Non-Corrosive Handling in Preclinical Probes

In laboratories or CRO facilities with restrictions on corrosive reagents (GHS05), 2-chloro-1-(furan-2-yl)propan-1-one is the preferred α-chlorofuryl ketone building block over the ethan-1-one homologue, which carries mandatory corrosive classification (H314) and requires enhanced PPE, ventilation controls, and specialised waste disposal . The GHS07 irritant classification of the target compound reduces operational overhead while retaining comparable synthetic utility .

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